molecular formula C8H7BrN2 B2422796 2-Bromo-6-(methylamino)benzonitrile CAS No. 1365273-02-4

2-Bromo-6-(methylamino)benzonitrile

Cat. No.: B2422796
CAS No.: 1365273-02-4
M. Wt: 211.062
InChI Key: XKQHLVFWDZNGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methylamino group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

2-bromo-6-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQHLVFWDZNGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the bromination of 6-(methylamino)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-6-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methylamino)benzonitrile depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(methylamino)benzonitrile
  • 2-Bromo-5-(methylamino)benzonitrile
  • 2-Bromo-3-(methylamino)benzonitrile

Comparison

2-Bromo-6-(methylamino)benzonitrile is unique due to the specific positioning of the bromine and methylamino groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Biological Activity

2-Bromo-6-(methylamino)benzonitrile, with the molecular formula C8_8H7_7BrN2_2, is an organic compound categorized as a derivative of benzonitrile. It features a bromine atom at the second position and a methylamino group at the sixth position on the benzene ring. This compound has gained attention for its potential applications in various fields, including medicinal chemistry, enzyme inhibition studies, and as an intermediate in organic synthesis.

The biological activity of this compound is primarily linked to its role in enzyme inhibition. The compound may interact with specific enzymes by binding to their active sites, which prevents substrate binding and inhibits catalytic activity. This mechanism is crucial in studies exploring its therapeutic potential and interactions with biological systems.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been evaluated for its ability to inhibit cyclooxygenases (COX), which are key enzymes involved in inflammation and pain pathways. Preliminary studies indicate that the compound may have selective inhibitory effects on COX-2 over COX-1, suggesting potential anti-inflammatory properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound exhibited an IC50_{50} value of approximately 25.72 µM against MCF-7 cells, indicating effective cytotoxicity . Additionally, animal model studies demonstrated tumor growth suppression when treated with this compound, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other substituted benzonitriles. For example:

Compound NameIC50_{50} (µM)Target Enzyme
This compound25.72MCF-7 Cell Line
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline45.2U87 Cell Line
4-nitrophenoxy-methyl-benzothiazoleVariesGram-positive bacteria

This table illustrates that while this compound shows promising anticancer activity, other compounds may exhibit varying degrees of efficacy against different biological targets.

Case Study: Anticancer Activity Assessment

In a recent study by Goreti Ribeiro Morais et al., the efficacy of various benzonitrile derivatives was assessed for anticancer properties. Among these, this compound stood out due to its ability to induce apoptosis in cancer cell lines effectively. The study utilized flow cytometry to analyze cell death mechanisms, revealing that the compound accelerates apoptosis in a dose-dependent manner .

Enzyme Inhibition Profile

Further investigations into the enzyme inhibition profile of this compound revealed its potential as a selective inhibitor for COX enzymes. The compound demonstrated an IC50_{50} value of 3.11 µM against COX-2, indicating potent anti-inflammatory properties compared to COX-1 . This selectivity could make it a valuable candidate for developing targeted anti-inflammatory therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.